REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[I:12][CH2:13][CH3:14].[K+:19].[K+:20].[OH:1][c:2]1[n:3][n:4]([CH3:11])[c:5]([C:7](=[O:8])[O:9][CH3:10])[cH:6]1>>[O:1]([c:2]1[n:3][n:4]([CH3:11])[c:5]([C:7](=[O:8])[O:9][CH3:10])[cH:6]1)[CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(O)nn1C
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Name
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Type
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product
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Smiles
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CCOc1cc(C(=O)OC)n(C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |